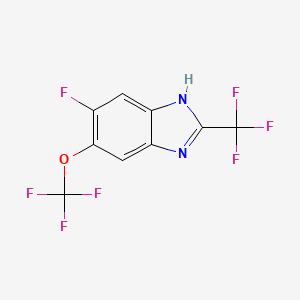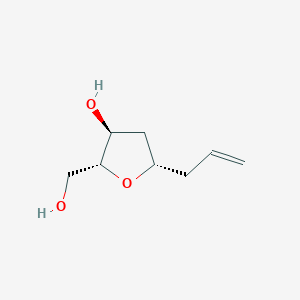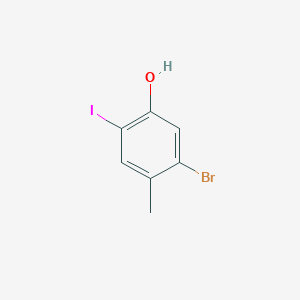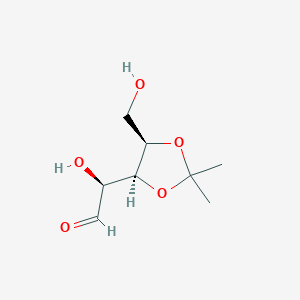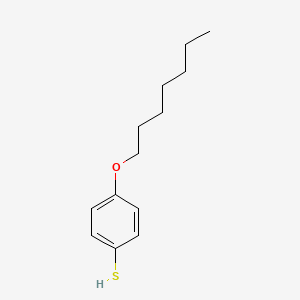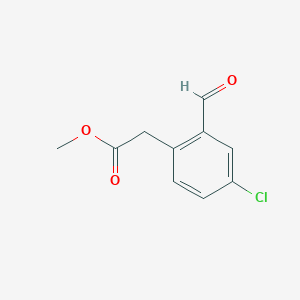
Methyl (4-chloro-2-formylphenyl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-(4-chloro-2-formylphenyl)acetate is an organic compound with the molecular formula C10H9ClO3 It is a derivative of phenylacetic acid, characterized by the presence of a chloro group and a formyl group on the aromatic ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-(4-chloro-2-formylphenyl)acetate typically involves the esterification of 2-(4-chloro-2-formylphenyl)acetic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of automated systems also minimizes human error and enhances safety.
Types of Reactions:
Oxidation: Methyl 2-(4-chloro-2-formylphenyl)acetate can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction of the formyl group can yield alcohol derivatives.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used for reduction reactions.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH), to facilitate the reaction.
Major Products Formed:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Methyl 2-(4-chloro-2-formylphenyl)acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving ester hydrolysis.
Industry: Used in the production of specialty chemicals and as a building block in the synthesis of agrochemicals.
Mécanisme D'action
The mechanism of action of methyl 2-(4-chloro-2-formylphenyl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The formyl group can participate in nucleophilic addition reactions, while the ester group can undergo hydrolysis to release the corresponding acid and alcohol. These interactions can modulate biological pathways and result in various physiological effects.
Comparaison Avec Des Composés Similaires
- Methyl 2-(2-chloro-4-fluorophenyl)acetate
- Methyl 2-(4-chlorophenyl)acetate
- Methyl 2-(4-formylphenyl)acetate
Comparison: Methyl 2-(4-chloro-2-formylphenyl)acetate is unique due to the presence of both a chloro and a formyl group on the aromatic ring
Propriétés
Formule moléculaire |
C10H9ClO3 |
|---|---|
Poids moléculaire |
212.63 g/mol |
Nom IUPAC |
methyl 2-(4-chloro-2-formylphenyl)acetate |
InChI |
InChI=1S/C10H9ClO3/c1-14-10(13)5-7-2-3-9(11)4-8(7)6-12/h2-4,6H,5H2,1H3 |
Clé InChI |
LSSHXHBOTHRRNB-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)CC1=C(C=C(C=C1)Cl)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


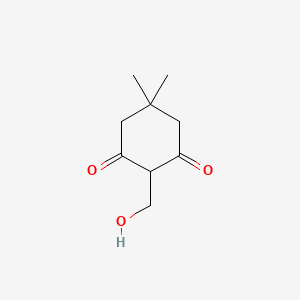
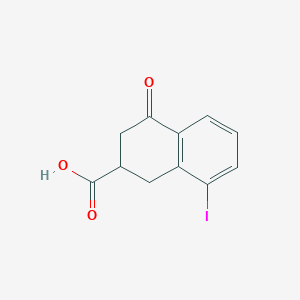
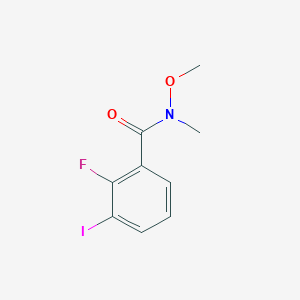
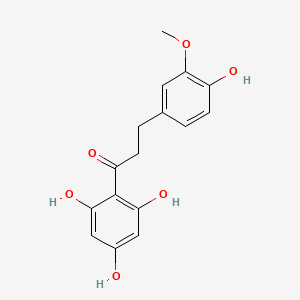
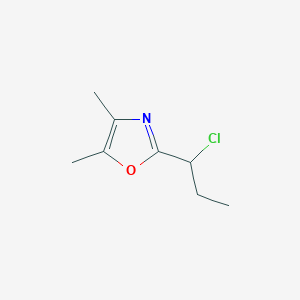
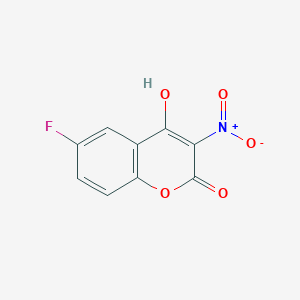
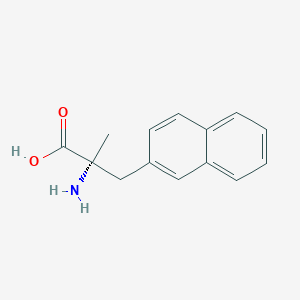
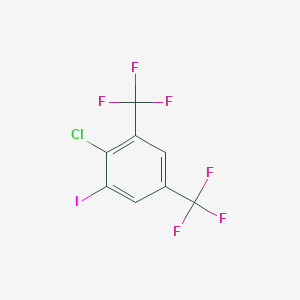
![2-[3-(tert-Butoxycarbonylamino)azetidin-3-yl]-2-fluoro-acetic acid](/img/structure/B12851073.png)
